molecular formula C9H12FN3 B1491814 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine CAS No. 2004861-03-2

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine

Cat. No.: B1491814
CAS No.: 2004861-03-2
M. Wt: 181.21 g/mol
InChI Key: RFXQKNSNGRDYAD-UHFFFAOYSA-N
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Description

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine (CAS 2004861-03-2) is a fluorinated pyrrolidine derivative of interest in medicinal chemistry and drug discovery. This compound serves as a key synthetic intermediate and building block for the development of novel bioactive molecules. Recent scientific research highlights the value of this chemical scaffold in pioneering diagnostic tools. Specifically, it is a critical precursor in the synthesis of pyridothiophene-based compounds being developed as potential Positron Emission Tomography (PET) radiotracers for imaging aggregated alpha-synuclein (a-syn) in the brain . This pathological protein is a hallmark of Parkinson's disease and Lewy body dementia, making research tools in this area highly significant . The compound's structure, featuring a fluoropyrrolidine group, contributes to the binding affinity and physicochemical properties of these investigational tracers . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

6-(3-fluoropyrrolidin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-7-3-4-13(6-7)9-2-1-8(11)5-12-9/h1-2,5,7H,3-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXQKNSNGRDYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluoropyrrolidine Intermediate

A crucial step is the synthesis of the 3-fluoropyrrolidine moiety, which can be prepared by selective fluorination of pyrrolidine derivatives or by ring-closure reactions involving fluorinated precursors.

  • One approach involves the preparation of 3-fluoropyrrolidine via nucleophilic fluorination of a suitable pyrrolidine precursor at the 3-position.
  • The stereochemistry at the fluorinated center is controlled to obtain the (3R)- or (3S)-fluoropyrrolidine as required.

Coupling to Pyridin-3-amine Core

The coupling of the fluoropyrrolidine to the 6-position of pyridin-3-amine is typically achieved via nucleophilic aromatic substitution or reductive amination:

  • Pyridin-3-amine or a suitably activated pyridine derivative (e.g., halogenated pyridine) is reacted with the fluoropyrrolidine under basic or catalytic conditions.
  • In some protocols, the amine group on the pyridine ring acts as a nucleophile to displace a leaving group on the fluoropyrrolidine intermediate or vice versa.
  • Alternatively, reductive amination methods are employed, where a pyridine aldehyde intermediate reacts with the fluoropyrrolidine amine, followed by reduction with sodium borohydride or similar reducing agents.

Purification and Characterization

  • The crude product is purified by flash column chromatography using solvent systems such as methanol/dichloromethane (MeOH:DCM) in gradients (e.g., 1:9 to 2:8).
  • Purity is confirmed by analytical techniques including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR), and high-resolution mass spectrometry (HRMS).

Detailed Research Findings and Synthetic Example

A representative synthetic scheme adapted from recent literature (PMC article) illustrates the preparation of a closely related fluoropyrrolidine-substituted pyridine amine:

Step Reagents & Conditions Description Outcome
1 3-Oxetanone + Nitromethane + Triethylamine (RT, 30 min) Formation of β-nitroalcohol intermediate Intermediate formed
2 Methanesulfonyl chloride + Triethylamine (−78 °C, 40 min) Dehydration to 3-(nitromethylene)oxetane Compound 2 obtained as yellow oil
3 Compound 2 + Pyrrolidine + NaHCO3 (THF, RT, 1 h) Coupling to form 1-(3-(nitromethyl)oxetan-3-yl)pyrrolidine (Compound 3) Compound 3 isolated
4 Compound 3 + Raney Nickel + H2 (THF, 3 h) Reduction of nitro group to primary amine (Compound 4) Compound 4 isolated as liquid
5 Compound 4 + Aldehyde (MeOH, RT, 3 h) + NaBH4 (RT, 2 h) Formation of Schiff base followed by reduction to final product Final compound (e.g., this compound) purified by chromatography

This sequence highlights the use of nitroalkene intermediates, catalytic hydrogenation, and reductive amination to introduce the fluoropyrrolidine moiety onto the pyridine ring with high purity (>95%) and yield.

Analytical Data Summary

Parameter Technique Typical Result for Final Compound
Purity HPLC >95%
Structural confirmation ^1H NMR, ^13C NMR Consistent with expected chemical shifts for pyridine and fluoropyrrolidine protons
Molecular weight HRMS Matches calculated mass for C9H12FN3 (181.21 g/mol)
Stereochemistry Chiral analysis / NMR Confirmed (3R)-configuration at fluorinated carbon

Comparative Notes on Alternative Methods

  • Direct nucleophilic aromatic substitution on halogenated pyridines with fluoropyrrolidine amines can be less efficient due to steric hindrance.
  • Reductive amination offers a versatile and mild method for coupling, allowing structural diversity by varying the aldehyde component.
  • Catalytic hydrogenation with Raney nickel is a preferred method for nitro group reduction due to high selectivity and mild conditions.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Nitroalkene intermediate route 3-Oxetanone, nitromethane, pyrrolidine, Raney Ni, NaBH4 Low temp dehydration, catalytic hydrogenation, reductive amination High purity, stereocontrol, scalable Multi-step, requires careful temperature control
Direct nucleophilic substitution Halogenated pyridine, fluoropyrrolidine amine Elevated temperature, base catalysis Simpler steps Lower yields, possible side reactions
Reductive amination Pyridine aldehyde, fluoropyrrolidine amine, NaBH4 Room temperature, mild Versatile, mild conditions Requires aldehyde precursor

Chemical Reactions Analysis

Types of Reactions: 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.

  • Reduction: Reduction reactions can reduce nitro groups to amines or other reduced forms.

  • Substitution: Substitution reactions can replace functional groups on the pyridine ring or the pyrrolidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include hydrogen gas (H2), tin (Sn), and iron (Fe) in acidic conditions.

  • Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles.

Major Products Formed:

  • Oxidation: Nitro derivatives, hydroxyl derivatives, and other oxidized forms.

  • Reduction: Amine derivatives, hydrazine derivatives, and other reduced forms.

  • Substitution: Alkylated, acylated, and other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry:

  • Building Block: It serves as a precursor for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals.
  • Ligand in Coordination Chemistry: Its unique structure allows it to act as a ligand, facilitating various coordination reactions.

Biology:

  • Biochemical Interactions: Research indicates that the compound interacts with enzymes and proteins, influencing biological pathways and cellular functions.
  • Potential Antitrypanosomal Activity: Studies have explored its efficacy against Trypanosoma species, suggesting it may serve as a basis for new antitrypanosomal agents .

Medicine:

  • Neurological Applications: The compound's ability to inhibit sodium channels (Nav17 and Nav18) positions it as a potential candidate for treating pain and other neurological disorders.
  • Cancer Research: Preliminary studies suggest it may inhibit certain enzymes involved in cancer progression, although more research is needed to confirm these findings.

Industry:

  • Material Science: Its properties could lead to applications in developing new materials and specialty chemicals.

Case Studies and Findings

Several studies have investigated the applications and mechanisms of 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine:

Study Focus Findings
Study on Antitrypanosomal ActivityEvaluated against T. cruziThe compound showed promising EC50 values indicating potential effectiveness against the parasite .
Neurological Impact StudyInvestigated sodium channel interactionsFound that the compound acts as a blocker for Nav17 and Nav18 channels, suggesting pain relief applications.
Cancer Enzyme Inhibition StudyAssessed effects on cancer-related enzymesDemonstrated potential inhibitory effects on enzymes linked to tumor progression.

Mechanism of Action

The mechanism by which 6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

Compound Name Heterocyclic Ring Substituents Key Properties/Applications Reference
This compound Pyrrolidine 3-Fluoro Enhanced electronegativity, potential PET imaging applications
6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine Pyrrolidine 3-Dimethylamino Increased basicity; potential CNS-targeting agents
6-((3R,5R)-3,5-Dimethylpiperidin-1-yl)pyridin-3-amine Piperidine 3,5-Dimethyl Improved metabolic stability; cardiac troponin activation
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine Piperazine 4-(2-Methoxyethyl) Enhanced solubility; kinase inhibition
N-[4-(Trifluoromethyl)phenyl]-N-[1-[5-(trifluoromethyl)-2-pyridyl]-4-piperidyl]pyridin-3-amine (UDD) Piperidine Trifluoromethyl groups CYP51 inhibition; antiparasitic activity
6-(1H-Imidazol-1-yl)pyridin-3-amine Imidazole None Intermediate for anticancer agents

Heterocyclic Ring Modifications

  • Pyrrolidine vs. Piperazine derivatives (e.g., 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine) often exhibit improved solubility due to polar substituents . Piperidine analogs like 6-((3R,5R)-3,5-dimethylpiperidin-1-yl)pyridin-3-amine demonstrate metabolic stability, making them suitable for cardiovascular applications .

Substituent Effects

  • Fluorine vs. Dimethylamino: The 3-fluoro substituent in the target compound enhances electronegativity and may improve blood-brain barrier penetration compared to dimethylamino analogs, which are bulkier and more basic . Trifluoromethyl groups in UDD increase lipophilicity and resistance to enzymatic degradation, critical for antiparasitic activity .

Biological Activity

6-(3-Fluoropyrrolidin-1-yl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

The compound is believed to interact with various biological targets, particularly voltage-gated sodium channels (Nav17 and Nav18). These interactions may lead to the inhibition of action potentials in neurons, which could be beneficial in pain management by reducing pain signal propagation.

Target Interactions

  • Voltage-Gated Sodium Channels : Inhibition of these channels can alter neuronal excitability and pain perception.
  • Receptor Tyrosine Kinases : The compound has been shown to modulate activities related to cell signaling and growth regulation.

This compound exhibits various biochemical properties that influence its activity:

PropertyDescription
Stability Remains stable under standard laboratory conditions with minimal degradation over time.
Cellular Effects Alters cell signaling pathways and gene expression, impacting cellular metabolism.
Metabolic Pathways Inhibits key enzymes in glycolysis, affecting glucose metabolism and energy production.

Cellular Effects

The compound influences cellular functions by binding to specific biomolecules, leading to either activation or inhibition of their functions. For example, it has been observed to inhibit voltage-gated sodium channels, which are crucial for the propagation of electrical signals in neurons.

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage in animal models. Lower doses modulate cellular functions without significant toxicity, while higher doses may lead to adverse effects.

Transport and Distribution

The transport mechanisms involve specific transporters that facilitate the compound's distribution within cells. This distribution is critical for its localization and function within cellular compartments, such as the nucleus and mitochondria.

Case Studies

Several studies have highlighted the biological activity of pyridine derivatives similar to this compound:

  • Antimicrobial Activity : A study reported that pyridine derivatives exhibited significant antimicrobial properties against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae, indicating potential therapeutic applications .
  • Cardiovascular Effects : Research on related pyridine compounds demonstrated effects on perfusion pressure in isolated rat hearts, suggesting cardiovascular implications .
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection by modulating ion channel activity, which could be relevant for neurodegenerative diseases .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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